molecular formula C10H15NO2 B195785 3-Azaspiro[5.5]undecane-2,4-dione CAS No. 1130-32-1

3-Azaspiro[5.5]undecane-2,4-dione

Cat. No. B195785
Key on ui cas rn: 1130-32-1
M. Wt: 181.23 g/mol
InChI Key: FNIPRNMPSXNBDI-UHFFFAOYSA-N
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Patent
US07381823B2

Procedure details

10 g of methyl 5-cyano-2,4-dioxo-3-azaspiro[5,5]undecane-1-carboxylate and 5 g of NaOH dissolved in 125 ml of 2:1 ethanol/water are placed in a 250 ml flask equipped with mechanical agitator, thermometer and condenser. The mixture is heated under reflux for 1.5 hours, acidified with 5% HCl to pH 2 and heated under reflux for 3 hours. By cooling to 20° C. a precipitate is formed which is filtered off, washed with water and dried under vacuum. 4.7 g of 2,4-dioxo-3-azaspiro[5,5]undecane are obtained.
Name
methyl 5-cyano-2,4-dioxo-3-azaspiro[5,5]undecane-1-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:3]1[C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH:7](C(OC)=O)[C:6](=[O:18])[NH:5][C:4]1=[O:19])#N.[OH-].[Na+].Cl>C(O)C.O>[O:19]=[C:4]1[NH:5][C:6](=[O:18])[CH2:7][C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:3]1 |f:1.2,4.5|

Inputs

Step One
Name
methyl 5-cyano-2,4-dioxo-3-azaspiro[5,5]undecane-1-carboxylate
Quantity
10 g
Type
reactant
Smiles
C(#N)C1C(NC(C(C12CCCCC2)C(=O)OC)=O)=O
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ethanol water
Quantity
125 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are placed in a 250 ml flask
CUSTOM
Type
CUSTOM
Details
equipped with mechanical agitator
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
is formed which
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
O=C1CC2(CC(N1)=O)CCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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